Superior Nucleophilic Displacement Reactivity Compared to Chloro-Analogs
In nucleophilic aromatic substitution reactions, the methylsulfonyl group in pyridine derivatives serves as a highly efficient leaving group. A direct comparison of 3-substituted pyridazines reveals that the methylsulfonyl compound is approximately 90 times more reactive toward methoxide ion than the corresponding chloro-compound [1].
| Evidence Dimension | Relative reactivity toward methoxide ion |
|---|---|
| Target Compound Data | Reactivity of methylsulfonyl group inferred to be ~90× greater than chloro |
| Comparator Or Baseline | 3-Chloro-substituted pyridazine |
| Quantified Difference | Approximately 90-fold higher reactivity |
| Conditions | Reaction with methoxide ion at 40.2°C |
Why This Matters
This significant enhancement in reactivity reduces reaction times and improves yields in synthetic sequences requiring nucleophilic substitution at the pyridine ring.
- [1] Barlin, G. B., & Brown, W. V. (1967). Kinetics of reactions in heterocycles. Part II. Replacement of the methylsulphonyl group in substituted pyridines, pyridazines, and pyrazine by methoxide ion. Journal of the Chemical Society B: Physical Organic, 648-652. DOI: 10.1039/J29670000648 View Source
